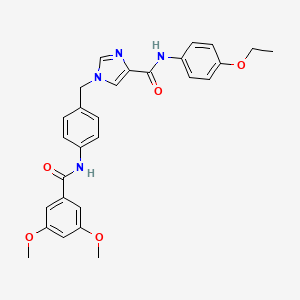

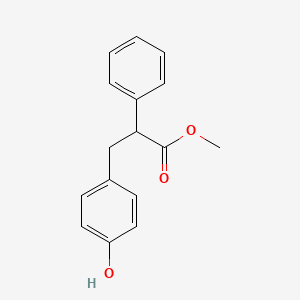

1-(4-(3,5-dimethoxybenzamido)benzyl)-N-(4-ethoxyphenyl)-1H-imidazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "1-(4-(3,5-dimethoxybenzamido)benzyl)-N-(4-ethoxyphenyl)-1H-imidazole-4-carboxamide" is a structurally complex molecule that may be related to various pharmacologically active compounds. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds with potential biological activities, such as cardiac electrophysiological effects and serotonin-3 (5-HT3) receptor antagonism.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions, as seen in the synthesis of N-substituted imidazolylbenzamides, which exhibit cardiac electrophysiological activity . Similarly, the synthesis of potent 5-HT3 receptor antagonists involves the creation of complex heterocyclic structures, as demonstrated by the development of N-(1,4-dimethylhexahydro-1H-1,4-diazepin-6-yl)benzamide derivatives . These processes often require careful selection of starting materials, reagents, and reaction conditions to achieve the desired molecular architecture and pharmacological properties.

Molecular Structure Analysis

The molecular structure of compounds similar to the one is characterized by the presence of an imidazole ring, which is a common feature in many biologically active molecules. The imidazole ring can be substituted at various positions to modulate the compound's properties, as seen in the synthesis of 4-(1H-imidazol-1-yl)benzamides . The presence of substituents such as methoxy, ethoxy, and benzyl groups can significantly influence the binding affinity and activity of these molecules at their target sites.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the functional groups present in the molecule. For instance, the imidazole ring can participate in hydrogen bonding and pi-pi interactions, which are crucial for binding to biological targets . The presence of amide linkages in the benzamides suggests potential for hydrolysis under certain conditions, which could affect the stability and bioavailability of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are determined by their molecular structure. For example, the introduction of methoxy and ethoxy groups can increase the lipophilicity of the molecule, potentially affecting its pharmacokinetic properties . The use of spectroscopic techniques like FT-IR, 1H-NMR, and 13C-NMR is essential for the structural characterization of these compounds, as demonstrated in the analysis of ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate . These techniques provide detailed information about the molecular framework and the nature of the substituents attached to the core structure.

properties

IUPAC Name |

1-[[4-[(3,5-dimethoxybenzoyl)amino]phenyl]methyl]-N-(4-ethoxyphenyl)imidazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N4O5/c1-4-37-23-11-9-22(10-12-23)31-28(34)26-17-32(18-29-26)16-19-5-7-21(8-6-19)30-27(33)20-13-24(35-2)15-25(14-20)36-3/h5-15,17-18H,4,16H2,1-3H3,(H,30,33)(H,31,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWEXRDAPQWYHID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC(=CC(=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(3,5-dimethoxybenzamido)benzyl)-N-(4-ethoxyphenyl)-1H-imidazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-(2,6-dimethoxyphenyl)-3-oxopropanenitrile](/img/structure/B2517913.png)

![2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/no-structure.png)

![1-butyl-5-(4-ethylphenyl)-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2517919.png)

![4-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2517927.png)

amino}ethyl)acetamide](/img/structure/B2517928.png)

![2-(4-benzylpiperazin-1-yl)-7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2517929.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2517931.png)